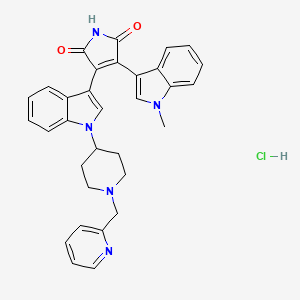

Enzastaurin Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.

Properties

IUPAC Name |

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29N5O2.ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUADYKVKJIMIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189477 | |

| Record name | Enzastaurin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359017-79-1 | |

| Record name | Enzastaurin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359017791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enzastaurin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENZASTAURIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX7K68Z2UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enzastaurin and the PKC Beta Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzastaurin is an oral serine/threonine kinase inhibitor that has been the subject of extensive research due to its selective inhibition of Protein Kinase C beta (PKCβ) and its subsequent effects on critical signaling pathways implicated in cancer.[1][2] This technical guide provides an in-depth overview of the PKCβ signaling pathway, the mechanism of action of enzastaurin, and its therapeutic potential. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and processes to serve as a comprehensive resource for the scientific community.

Introduction to the PKC Beta Signaling Pathway

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, apoptosis, differentiation, and angiogenesis.[2][3] The PKC family is divided into three subfamilies: classical (or conventional) PKCs (α, βI, βII, γ), novel PKCs (δ, ε, η, θ), and atypical PKCs (ζ, ι/λ). PKCβ, a member of the classical subfamily, is a key signaling node in many cellular functions and has been implicated in the pathology of numerous diseases, including cancer.[3][4]

Activation of PKCβ is a complex process initiated by the generation of diacylglycerol (DAG) and inositol triphosphate (IP3) from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG and calcium ions (released from the endoplasmic reticulum in response to IP3) bind to the C1 and C2 domains of PKCβ, respectively, leading to its translocation to the cell membrane and its subsequent activation.

Once activated, PKCβ phosphorylates a wide array of downstream substrates, thereby influencing multiple signaling cascades. Notably, PKCβ has been shown to interact with and modulate the activity of the PI3K/AKT and MAPK pathways, both of which are central to cell survival, proliferation, and angiogenesis.[1][3] Dysregulation of PKCβ signaling has been observed in various cancers, making it an attractive target for therapeutic intervention.[2][4]

Enzastaurin: Mechanism of Action

Enzastaurin (formerly known as LY317615) is a synthetic bisindolylmaleimide that acts as a potent and selective ATP-competitive inhibitor of PKCβ.[5][6] By binding to the ATP-binding site of PKCβ, enzastaurin prevents the phosphorylation of its downstream targets, thereby attenuating the signaling cascade.[5] This inhibition leads to a cascade of anti-tumor effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor-induced angiogenesis.[2][5]

Enzastaurin's effects are not limited to the direct inhibition of PKCβ. It has also been shown to suppress the phosphorylation of downstream effectors in the PI3K/AKT pathway, such as GSK3β and the ribosomal protein S6.[2][5] This multi-targeted action contributes to its overall anti-neoplastic activity.

Signaling Pathway of Enzastaurin's Action

Caption: Enzastaurin inhibits activated PKCβ, leading to downstream effects on the PI3K/AKT pathway and ultimately impacting apoptosis, proliferation, and angiogenesis.

Quantitative Data

The following tables summarize key quantitative data related to the activity of enzastaurin from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of Enzastaurin against PKC Isoforms

| PKC Isoform | IC50 (nM) | Selectivity vs. PKCβ |

| PKCβ | 6 | - |

| PKCα | 39 | 6.5-fold |

| PKCγ | 83 | 13.8-fold |

| PKCε | 110 | 18.3-fold |

Data sourced from Selleck Chemicals.[7]

Table 2: In Vitro Growth Inhibition of Enzastaurin in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) |

| MM.1S | 0.6 - 1.6 |

| MM.1R | 0.6 - 1.6 |

| RPMI 8226 | 0.6 - 1.6 |

| RPMI-Dox40 | 0.6 - 1.6 |

| NCI-H929 | 0.6 - 1.6 |

| KMS-11 | 0.6 - 1.6 |

| OPM-2 | 0.6 - 1.6 |

| U266 | 0.6 - 1.6 |

Data sourced from Selleck Chemicals.[7]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of enzastaurin.

PKC Kinase Activity Assay (Filter Plate Assay)

This assay measures the ability of enzastaurin to inhibit the phosphorylation of a substrate by PKC isoforms.

Protocol:

-

Prepare a reaction mixture containing the specific PKC isoenzyme, a suitable substrate (e.g., myelin basic protein), and 33P-labeled ATP in a buffer solution.[7]

-

Add varying concentrations of enzastaurin or a vehicle control to the reaction mixture.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction by adding 10% phosphoric acid.[7]

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate multiple times with 0.5% phosphoric acid to remove unincorporated 33P-ATP.[7]

-

Add a scintillation cocktail to each well and measure the amount of incorporated 33P in a scintillation counter.

-

Calculate the IC50 values by fitting the dose-response data to a logistic equation.[7]

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Plate cells (e.g., HCT116, U87MG) in 96-well plates and allow them to adhere.[7]

-

Treat the cells with various concentrations of enzastaurin (e.g., 0.1 to 10 µM) or a vehicle control for a specified period (e.g., 48 to 72 hours).[7]

-

Fix and permeabilize the cells according to the manufacturer's protocol for the TUNEL assay kit.

-

Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

-

Wash the cells to remove unincorporated labeled nucleotides.

-

Analyze the cells using fluorescence microscopy or flow cytometry to detect and quantify the labeled, apoptotic cells.

-

Normalize the absorbance values to control-treated cells to determine the nucleosomal enrichment factor.[7]

Experimental Workflow for In Vitro Analysis of Enzastaurin

Caption: A typical workflow for the in vitro evaluation of enzastaurin's anti-cancer properties.

Clinical Development and Future Directions

Enzastaurin has been evaluated in numerous clinical trials across a range of malignancies, including glioblastoma, non-Hodgkin's lymphoma, and non-small cell lung cancer.[1] While it failed a phase III trial for lymphoma in 2013, recent research has identified a potential predictive biomarker, DGM1.[6][8] Retrospective analyses of clinical trial data have suggested that patients with the DGM1 biomarker may derive a greater benefit from enzastaurin treatment.[8][9]

This discovery has revitalized interest in enzastaurin, leading to new clinical trials specifically enrolling DGM1-positive patients. For instance, a phase 3 trial is investigating enzastaurin in combination with temozolomide and radiation for newly diagnosed glioblastoma patients with the DGM1 biomarker.[8][10][11] The identification of this biomarker highlights the importance of a personalized medicine approach in cancer therapy.

Logical Relationship of Biomarker-Driven Clinical Trial

Caption: The logical framework for a biomarker-stratified clinical trial of enzastaurin.

Conclusion

Enzastaurin remains a significant tool for researchers studying the PKCβ signaling pathway and its role in cancer. Its selectivity for PKCβ and its well-characterized mechanism of action make it a valuable probe for dissecting the complexities of this pathway. The ongoing clinical investigation of enzastaurin in biomarker-selected patient populations underscores the potential of targeted therapies to improve outcomes for individuals with difficult-to-treat cancers. This guide provides a foundational resource for scientists and clinicians working to further understand and exploit the therapeutic potential of inhibiting PKCβ signaling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Protein Kinase C Beta in the Tumor Microenvironment Promotes Mammary Tumorigenesis [frontiersin.org]

- 5. agscientific.com [agscientific.com]

- 6. Enzastaurin - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

- 9. ENGINE: a Phase III randomized placebo controlled study of enzastaurin/R-CHOP as frontline therapy in high-risk diffuse large B-cell lymphoma patients with the genomic biomarker DGM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Enzastaurin: A Technical Guide to its Mechanism of Action and Inhibition of the AKT Pathway in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enzastaurin (LY317615) is an oral serine/threonine kinase inhibitor initially developed as a selective inhibitor of protein kinase C beta (PKCβ).[1] Extensive preclinical and clinical research has revealed its broader mechanism of action, which includes significant suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.[2][3] This pathway governs essential cellular processes such as proliferation, survival, apoptosis, and angiogenesis. Enzastaurin's ability to modulate this pathway, in addition to its effects on PKCβ, underpins its antitumor activities observed in various malignancies, including glioblastoma and diffuse large B-cell lymphoma (DLBCL).[2][4] This document provides a detailed overview of enzastaurin's mechanism of action, a summary of its quantitative preclinical and clinical data, and detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action: Inhibition of the PI3K/AKT Pathway

Enzastaurin exerts its antitumor effects through a dual mechanism: the direct inhibition of PKCβ and the subsequent suppression of the PI3K/AKT pathway.[4] While initially designed to target PKCβ, which is implicated in tumor-induced angiogenesis, its impact on the AKT pathway contributes significantly to its direct effects on tumor cells, including the induction of apoptosis and inhibition of proliferation.[2][5]

The PI3K/AKT/mTOR pathway is a central signaling node in cancer.[6] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This recruits AKT to the cell membrane, where it is phosphorylated and activated.[7] Activated AKT then phosphorylates a multitude of downstream substrates to promote cell growth and survival.[8]

Enzastaurin treatment leads to a marked decrease in the phosphorylation of key AKT pathway components, including AKT itself (at Threonine 308), Glycogen Synthase Kinase 3 beta (GSK3β), and the ribosomal protein S6, a downstream effector of mTOR.[2][9] This inhibition disrupts the pro-survival signaling cascade, ultimately leading to decreased cell viability and tumor growth suppression.[2]

References

- 1. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective protein kinase C beta inhibitor enzastaurin induces apoptosis in cutaneous T-cell lymphoma cell lines through the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzastaurin's Role in Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of enzastaurin, a selective inhibitor of Protein Kinase C beta (PKCβ), in the context of tumor angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for relevant experimental protocols.

Core Mechanism of Action

Enzastaurin is a synthetic, orally available, acyclic bisindolylmaleimide that functions as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase PKCβ.[1][2] This inhibition is central to its anti-angiogenic and anti-tumor effects. The primary mechanism involves the disruption of the downstream signaling cascade mediated by the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[3][4]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A key driver of tumor angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][5] Enzastaurin intervenes in this pathway by inhibiting PKCβ, which is a crucial downstream effector of VEGF receptor activation in endothelial cells.[2][6] By blocking PKCβ, enzastaurin effectively suppresses VEGF-stimulated endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor microvessel density and a diminished blood supply to the tumor.[5][6]

Furthermore, enzastaurin's inhibitory action on the PI3K/AKT pathway has direct anti-tumor effects, including the induction of apoptosis and inhibition of tumor cell proliferation.[3][7]

Signaling Pathway of Enzastaurin in Angiogenesis Inhibition

The following diagram illustrates the signaling pathway affected by enzastaurin, leading to the inhibition of tumor angiogenesis.

Caption: Enzastaurin inhibits PKCβ, disrupting the VEGF-mediated PI3K/AKT signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of enzastaurin in inhibiting key processes related to tumor angiogenesis.

Table 1: In Vitro Efficacy of Enzastaurin

| Cell Line | Assay | Endpoint | IC50 / Concentration | Result | Reference |

| HUVEC | Proliferation | Cell Viability | 1 µM | Significant inhibition | [8] |

| HDMEC | Colony Formation | Clonogenic Survival | 1 µM | Enhancement Ratio of 1.31 ± 0.05 (with radiation) | [3] |

| TCC-SUP, 5637 | Proliferation (MTT) | Cell Viability | ~1 µM | IC50 | [6] |

| Multiple Myeloma Cells | Migration | VEGF-triggered migration | Not specified | Abrogation of migration | [9] |

Table 2: In Vivo Efficacy of Enzastaurin

| Tumor Model | Assay | Endpoint | Enzastaurin Dose | Result | Reference |

| Pancreatic Cancer Xenografts (BxPC3, Panc1) | Microvessel Density | CD31 Staining | 100 mg/kg twice daily | Significant reduction in microvessel density | [2][3] |

| Glioblastoma, Colon Carcinoma Xenografts | Tumor Growth | Tumor Volume | Not specified | Significant suppression of tumor growth | [7] |

| Transitional Cell Carcinoma Xenografts | Tumor Growth | Tumor Volume | 100 mg/kg thrice daily | Significant inhibition of tumor growth | [6] |

| A549 NSCLC Xenografts | Angiogenesis | Vasculature Formation | Not specified | Substantial repression of disorganized vasculature | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of enzastaurin.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Methodology:

-

Preparation: Thaw Matrigel on ice overnight. Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in EGM-2 medium. Seed 1.5 x 10^4 cells per well onto the Matrigel-coated plate.

-

Treatment: Add enzastaurin at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Analysis: Visualize the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a Matrigel plug implanted in mice.

Methodology:

-

Preparation: On ice, mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or VEGF. To test the anti-angiogenic effect of enzastaurin, include it in the Matrigel mixture.

-

Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of athymic nude mice. The Matrigel will form a solid plug at body temperature.

-

Treatment: Administer enzastaurin or a vehicle control to the mice daily via oral gavage for a predetermined period (e.g., 7-14 days).

-

Plug Excision: At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

-

Analysis: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize the newly formed microvessels. Quantify the microvessel density by counting the number of vessels per high-power field or by measuring the hemoglobin content of the plug.[11][12]

Xenograft Tumor Model

This model assesses the effect of enzastaurin on the growth and vascularization of a human tumor grown in an immunodeficient mouse.

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups and begin daily oral administration of enzastaurin or a vehicle control.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Analysis:

-

Tumor Growth Inhibition: Compare the tumor volumes between the treatment and control groups.

-

Microvessel Density: Process the tumors for immunohistochemistry and stain with an endothelial marker (e.g., CD31) to quantify microvessel density.[13]

-

Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the phosphorylation status of key signaling proteins like PKCβ, AKT, and GSK3β.[14][15]

-

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the workflows for the Matrigel plug assay and the xenograft tumor model.

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Caption: Workflow for the xenograft tumor model to assess anti-angiogenic effects.

Conclusion

Enzastaurin demonstrates significant anti-angiogenic properties through the selective inhibition of PKCβ and subsequent disruption of the PI3K/AKT signaling pathway. This mechanism effectively counteracts the pro-angiogenic effects of VEGF, leading to reduced tumor vascularization and growth. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-angiogenic therapies. Further investigation into the clinical application of enzastaurin, potentially in combination with other anti-cancer agents, is warranted.[10][16]

References

- 1. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Enzastaurin, an inhibitor of PKCbeta, Enhances Antiangiogenic Effects and Cytotoxicity of Radiation against Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sketchviz.com [sketchviz.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. tandfonline.com [tandfonline.com]

Enzastaurin: A Selective Serine-Threonine Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enzastaurin (formerly known as LY317615) is an orally available, synthetic bisindolylmaleimide that acts as a potent and selective inhibitor of the serine-threonine kinase Protein Kinase C beta (PKCβ).[1][2] By competitively binding to the ATP-binding site of PKCβ, enzastaurin disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][2] This targeted mechanism has positioned enzastaurin as a compound of interest in oncology, with extensive preclinical and clinical evaluation in various malignancies, including glioblastoma and B-cell lymphomas.[3][4] This technical guide provides a comprehensive overview of enzastaurin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its core signaling pathways.

Mechanism of Action

Enzastaurin's primary mechanism of action is the selective inhibition of Protein Kinase C beta (PKCβ), a key enzyme implicated in tumor cell proliferation, survival, and angiogenesis.[2][5] Its inhibitory action extends to downstream signaling cascades, most notably the PI3K/AKT pathway. By suppressing this pathway, enzastaurin can induce apoptosis and inhibit tumor growth.[3][6] Preclinical studies have demonstrated that enzastaurin's effects are multifaceted, impacting not only the tumor cells directly but also the tumor microenvironment by inhibiting tumor-induced blood supply.[1][7]

The inhibition of PKCβ by enzastaurin leads to a reduction in the phosphorylation of downstream targets, including glycogen synthase kinase 3 beta (GSK3β) and the ribosomal protein S6.[8][9] The phosphorylation status of GSK3β, in particular, has been investigated as a potential pharmacodynamic biomarker for enzastaurin activity.[5][10]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity and efficacy of enzastaurin.

Table 1: In Vitro Inhibitory Activity of Enzastaurin

| Target | IC50 | Selectivity | Cell Lines | IC50 (Cell Growth) |

| PKCβ | 6 nM[8][11] | 6- to 20-fold vs. PKCα, PKCγ, PKCε[8][11] | Multiple Myeloma (MM.1S, MM.1R, RPMI 8226, etc.) | 0.6-1.6 μM[8][11] |

| PKCα | 39 nM[1] | HCT116 (Colorectal) | Not specified | |

| PKCγ | 83 nM[1] | U87MG (Glioblastoma) | Not specified | |

| PKCε | 110 nM[1] |

Table 2: Clinical Trial Data for Enzastaurin

| Trial Identifier | Phase | Cancer Type | Treatment Regimen | Key Findings |

| NCT03776071 (ENGAGE) | 3 | Newly Diagnosed Glioblastoma (DGM1+) | Enzastaurin + Temozolomide + Radiation | Ongoing; Aiming to determine overall survival.[12][13] |

| NCT03263026 (ENGINE) | 3 | High-Risk Diffuse Large B-Cell Lymphoma (DGM1+) | Enzastaurin + R-CHOP | Investigating overall survival in the DGM1-positive population.[14] |

| PRELUDE | 3 | Lymphoma | Enzastaurin (maintenance) | Failed to meet primary endpoint in the overall population.[2][14] |

| UCSF Phase 2 | 2 | Glioblastoma | Enzastaurin + Temozolomide + Radiation | Mild improvement in median overall survival; identified DGM1 as a potential predictive biomarker.[15] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by enzastaurin.

References

- 1. agscientific.com [agscientific.com]

- 2. Enzastaurin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. targetedonc.com [targetedonc.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ENGINE: a Phase III randomized placebo controlled study of enzastaurin/R-CHOP as frontline therapy in high-risk diffuse large B-cell lymphoma patients with the genomic biomarker DGM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

Methodological & Application

Application Notes and Protocols for the Dissolution and Use of Enzastaurin Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzastaurin hydrochloride (also known as LY317615) is a synthetic bisindolylmaleimide and a potent, selective, ATP-competitive inhibitor of the serine/threonine kinase Protein Kinase C beta (PKCβ).[1] By inhibiting PKCβ, enzastaurin disrupts key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2] It has been shown to suppress the PI3K/AKT pathway, leading to the induction of apoptosis in various cancer cell lines.[2][3][4] Due to its targeted mechanism, enzastaurin is a compound of significant interest in cancer research and drug development.

Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation of stock and working solutions, along with important data on its solubility and stability.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative data for the experimental use of this compound.

| Property | Solvent/Condition | Value | Citations |

| Solubility | DMSO | 7.1 - 30 mg/mL | [1][5][6] |

| DMF (Dimethylformamide) | ~16.6 mg/mL | [6] | |

| Ethanol | Insoluble | [1][5] | |

| Water / Aqueous Buffer | Sparingly soluble (limited to 1-10 µM) | [1][6] | |

| Storage (Solid Form) | -20°C | ≥ 4 years | [6] |

| Storage (Stock Solution) | -80°C in solvent | Up to 1 year | [5][7] |

| -20°C in solvent | Up to 1 month | [5] | |

| Aqueous Solution | Not recommended for more than one day | [6] | |

| Working Concentration | IC₅₀ for PKCβ | 6 nM | [1][5][7] |

| Typical Cell Culture | 0.1 - 10 µM | [1][5] |

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO, which can be stored for long-term use.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Pre-treatment: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO, as absorbed moisture can reduce solubility.[5]

-

For example, to prepare a 10 mM stock solution (Molecular Weight: 515.61 g/mol ), dissolve 5.16 mg of this compound in 1 mL of DMSO.

-

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[1][8]

-

Aliquoting and Storage:

This protocol outlines the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.

Materials:

-

This compound stock solution (from Protocol 1)

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile pipette tips and tubes

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution.

-

First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 µM intermediate solution.

-

Mix thoroughly by gentle pipetting or vortexing.

-

-

Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture vessel (e.g., flask, plate, or dish) containing cells and medium to reach the desired final concentration (e.g., 1 µM, 5 µM).

-

Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

-

Incubation: Gently swirl the culture vessel to ensure even distribution of the compound. Return the vessel to the incubator and proceed with your experimental timeline.

Mandatory Visualizations

Caption: Workflow for preparing Enzastaurin solutions.

Caption: Enzastaurin's mechanism of action.

References

- 1. agscientific.com [agscientific.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzastaurin | PKC | Apoptosis | Autophagy | TargetMol [targetmol.com]

Application Notes and Protocols: Enzastaurin and Temozolomide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental design for combination therapy involving enzastaurin and temozolomide, primarily focusing on glioblastoma (GBM). It includes the scientific rationale, preclinical and clinical study designs, and specific laboratory protocols.

Introduction and Rationale

Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite a standard-of-care regimen that includes surgery, radiation, and the alkylating agent temozolomide (TMZ).[1][2] Resistance to temozolomide is a significant clinical challenge, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3][4] Enzastaurin is an oral serine/threonine kinase inhibitor that targets protein kinase C beta (PKCβ) and the PI3K/AKT signaling pathway.[5][6] This pathway is frequently activated in various cancers and is implicated in cell proliferation, apoptosis, and angiogenesis.[6][7]

The combination of enzastaurin and temozolomide is based on the rationale of targeting two distinct and critical cancer pathways simultaneously:

-

Temozolomide: Induces DNA damage, leading to cytotoxic stress and apoptosis.[8]

-

Enzastaurin: Inhibits pro-survival signaling pathways (PKCβ and PI3K/AKT), which may lower the threshold for apoptosis and suppress mechanisms that could otherwise help tumor cells survive TMZ-induced damage.[5][7]

This dual-pronged attack aims to enhance therapeutic efficacy and potentially overcome resistance mechanisms.

Mechanisms of Action

Enzastaurin Signaling Pathway

Enzastaurin is a selective inhibitor of PKCβ, an enzyme involved in VEGF-stimulated neo-angiogenesis.[9][10] It also suppresses signaling through the PI3K/AKT pathway, leading to the dephosphorylation and inactivation of downstream targets like GSK3β and ribosomal protein S6.[5][11] This inhibition culminates in reduced cell proliferation, induction of apoptosis, and suppression of tumor-induced angiogenesis.[6][7]

Temozolomide Mechanism and Resistance

Temozolomide is a prodrug that spontaneously converts to its active metabolite, MTIC, at physiological pH.[12] MTIC methylates DNA, primarily at the N7 and O6 positions of guanine.[1][8] The O6-methylguanine (O6-MeG) adduct is highly cytotoxic. If unrepaired, it pairs with thymine during DNA replication, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks and apoptosis.[13]

The primary mechanism of resistance is the expression of the DNA repair enzyme MGMT, which directly removes the methyl group from the O6 position of guanine, thus neutralizing TMZ's cytotoxic effect.[14][15] Tumors with a methylated MGMT promoter have silenced gene expression and are therefore more sensitive to TMZ.[3][14]

Data Presentation: In Vitro and Clinical

Quantitative data from preclinical and clinical studies are crucial for evaluating the efficacy of the combination therapy.

Table 1: Preclinical Activity of Enzastaurin

| Target / Cell Line | Assay Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| PKCβ | Cell-free kinase assay | 6 | [11] |

| PKCα | Cell-free kinase assay | 39 | [11] |

| PKCγ | Cell-free kinase assay | 83 | [11] |

| PKCε | Cell-free kinase assay | 110 | [11] |

| HCT116 (Colon) | Apoptosis (TUNEL) | Induces apoptosis | [11] |

| U87MG (Glioblastoma) | Apoptosis (TUNEL) | Induces apoptosis |[11] |

Table 2: Summary of Key Clinical Trials of Enzastaurin + Temozolomide + Radiation (RT)

| Trial Phase | Patient Population | Enzastaurin Dose | TMZ Dose | Key Findings | Reference |

|---|---|---|---|---|---|

| Phase I | Newly Diagnosed GBM | 250 mg/day (RP2D) & 500 mg/day | 75 mg/m² during RT; 200 mg/m² adjuvant | Combination was well-tolerated. Recommended Phase 2 Dose (RP2D) is 250 mg/day. DLT was thrombocytopenia at 500 mg. | [16][17] |

| Phase II | Newly Diagnosed GBM | 250 mg/day | 75 mg/m² during RT; 200 mg/m² adjuvant | Median OS: 74 weeks. Median PFS: 36 weeks. Regimen was well-tolerated. | [18] |

| Phase III (NCT03776071) | Newly Diagnosed GBM | 375 mg | Standard of Care | Randomized, double-blind, placebo-controlled study. Investigating efficacy in a biomarker (DGM1) selected population. |[19][20] |

Experimental Protocols

Preclinical In Vitro Protocols

The workflow for preclinical in vitro assessment involves determining individual drug efficacy, evaluating synergistic effects, and confirming the mechanism of action at the molecular level.

Protocol 1: Cell Viability and Synergy Assay

-

Cell Plating: Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of enzastaurin and temozolomide. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.

-

Treatment: Treat cells with single agents or the combination for 72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Measurement: Add MTT reagent (or similar, e.g., CellTiter-Glo) and incubate according to the manufacturer's instructions. Read absorbance or luminescence.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For synergy, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot for Pathway Modulation

-

Cell Culture and Lysis: Culture cells in 6-well plates and treat with enzastaurin, TMZ, or the combination for 24-48 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT(Ser473), anti-p-GSK3β(Ser9), anti-cleaved PARP, anti-γH2AX).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Preclinical In Vivo Protocols

Animal models are essential for evaluating the therapeutic efficacy and safety of the combination therapy in a physiological context. Orthotopic xenograft models are preferred for brain tumor studies as they better replicate the tumor microenvironment.[2][21]

Protocol 3: Orthotopic Glioblastoma Xenograft Model

-

Cell Implantation: Anesthetize immunocompromised mice (e.g., nude mice). Using a stereotactic frame, inject 1x10⁵ to 5x10⁵ human glioblastoma cells (stably expressing luciferase for imaging) into the cerebral cortex.

-

Tumor Establishment: Monitor tumor engraftment and growth using bioluminescence imaging (BLI) starting 7-10 days post-implantation.

-

Randomization: Once tumors reach a predetermined size (based on BLI signal), randomize mice into treatment cohorts (typically n=8-10 per group).

-

Treatment Administration:

-

Vehicle Control: Administer appropriate vehicle orally.

-

Enzastaurin: Administer daily via oral gavage. Dosing is based on preclinical studies.

-

Temozolomide: Administer daily for 5 consecutive days via oral gavage or IP injection, followed by a rest period, mimicking clinical schedules.[18]

-

Combination: Administer both drugs according to their respective schedules.

-

-

Monitoring and Endpoints:

-

Monitor animal weight and clinical signs of toxicity daily.

-

Measure tumor burden via BLI weekly.

-

The primary endpoint is overall survival. Mice are euthanized when they reach predefined humane endpoints (e.g., >20% weight loss, neurological symptoms).

-

At the end of the study, collect brains for histopathological (H&E) and immunohistochemical (IHC) analysis of biomarkers like Ki-67 (proliferation), CD31 (angiogenesis), and p-AKT.

-

Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental goals, cell lines, and institutional guidelines for animal care and use.

References

- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]

- 3. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. Enzastaurin - Wikipedia [en.wikipedia.org]

- 10. agscientific.com [agscientific.com]

- 11. selleckchem.com [selleckchem.com]

- 12. youtube.com [youtube.com]

- 13. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]

- 16. Enzastaurin plus temozolomide with radiation therapy in glioblastoma multiforme: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzastaurin plus temozolomide with radiation therapy in glioblastoma multiforme: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase II and pharmacogenomics study of enzastaurin plus temozolomide during and following radiation therapy in patients with newly diagnosed glioblastoma multiforme and gliosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

- 21. Frontiers | Glioblastoma and the search for non-hypothesis driven combination therapeutics in academia [frontiersin.org]

Measuring the Anti-Angiogenic Activity of Enzastaurin In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzastaurin is an oral serine/threonine kinase inhibitor with potent anti-angiogenic and antitumor activities.[1] Its primary mechanism of action involves the selective inhibition of Protein Kinase C beta (PKCβ), a key enzyme in the vascular endothelial growth factor (VEGF)-stimulated signaling pathway that promotes neo-angiogenesis.[2][3] Enzastaurin also suppresses the PI3K/AKT pathway, further contributing to its anti-proliferative and pro-apoptotic effects on both tumor and endothelial cells.[4][5][6][7] These multifaceted actions make enzastaurin a compound of significant interest in oncology research and drug development.

These application notes provide detailed protocols for assessing the anti-angiogenic activity of enzastaurin in vivo using two standard and widely accepted methods: the Matrigel plug assay and tumor xenograft models.

Mechanism of Action: Enzastaurin's Impact on Angiogenesis Signaling

Enzastaurin exerts its anti-angiogenic effects by disrupting key signaling cascades within endothelial cells. The primary target is PKCβ, which is activated downstream of VEGF receptor stimulation. By inhibiting PKCβ, enzastaurin blocks the subsequent signaling events that lead to endothelial cell proliferation, migration, and tube formation. Additionally, enzastaurin's inhibitory action on the PI3K/AKT pathway leads to the downregulation of survival signals and further dampens the angiogenic response.[6][7][8]

Caption: Enzastaurin signaling pathway in endothelial cells.

In Vivo Experimental Protocols

Matrigel Plug Angiogenesis Assay

The Matrigel plug assay is a rapid and quantitative method to assess in vivo angiogenesis.[9][10] Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors and the test compound (enzastaurin) and injected subcutaneously into mice. The Matrigel solidifies at body temperature, forming a plug that allows for the infiltration of host endothelial cells and the formation of new blood vessels.

Caption: Workflow for the Matrigel plug angiogenesis assay.

Detailed Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

-

Matrigel Preparation:

-

Thaw growth factor-reduced Matrigel on ice overnight at 4°C.

-

On the day of injection, keep all reagents and pipettes on ice.

-

Prepare the Matrigel mixture:

-

Control Group: Mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or VEGF.

-

Treatment Group: Mix Matrigel with the pro-angiogenic factor and the desired concentration of enzastaurin.

-

-

-

Injection:

-

Anesthetize the mice.

-

Using a pre-chilled syringe, subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of each mouse.

-

-

Incubation: Allow the Matrigel plugs to solidify and for angiogenesis to occur for a period of 7-14 days.

-

Plug Excision and Analysis:

-

Euthanize the mice and carefully excise the Matrigel plugs.

-

Qualitative Assessment: Visually inspect the plugs for the degree of vascularization.

-

Quantitative Assessment:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is directly proportional to the number of red blood cells and, therefore, the extent of vascularization.

-

Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker, such as anti-CD31 or anti-von Willebrand factor (vWF) antibody, to visualize and quantify microvessel density (MVD).

-

-

Data Presentation:

| Group | Treatment | Mean Hemoglobin (µ g/plug ) ± SD | Microvessel Density (vessels/mm²) ± SD |

| Negative Control | Matrigel alone | Data | Data |

| Positive Control | Matrigel + bFGF (e.g., 150 ng/mL) | Data | Data |

| Treatment Group 1 | Matrigel + bFGF + Enzastaurin (low dose) | Data | Data |

| Treatment Group 2 | Matrigel + bFGF + Enzastaurin (high dose) | Data | Data |

Tumor Xenograft Models

Tumor xenograft models are crucial for evaluating the anti-angiogenic efficacy of a compound in a tumor microenvironment.[11][12] Human tumor cells are implanted into immunodeficient mice, and the effect of enzastaurin on tumor growth and tumor-associated angiogenesis is assessed.

Caption: Workflow for the tumor xenograft model.

Detailed Protocol:

-

Cell Culture: Culture human tumor cell lines known to form vascularized tumors (e.g., U87MG glioblastoma, HCT116 colorectal cancer, A549 non-small cell lung cancer) under standard conditions.

-

Tumor Implantation:

-

Harvest tumor cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel to enhance tumor take.

-

Subcutaneously inject 1-10 x 10⁶ cells into the flank of immunodeficient mice.

-

-

Tumor Growth and Treatment:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer enzastaurin orally via gavage at appropriate doses (e.g., 25-100 mg/kg, once or twice daily).[13] The control group receives the vehicle.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

-

-

Tumor Excision and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Divide the tumor tissue for various analyses:

-

Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for paraffin embedding. Stain sections for:

-

Microvessel Density: Anti-CD31.

-

Proliferation: Anti-Ki-67.

-

Apoptosis: Anti-cleaved caspase-3.

-

-

Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction. Analyze the expression and phosphorylation status of key signaling proteins (e.g., PKCβ, AKT, GSK3β) to confirm the mechanism of action.[6]

-

-

Data Presentation:

Tumor Growth Inhibition

| Group | Treatment | Mean Tumor Volume (mm³) at Day X ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | Vehicle (e.g., 1% Na-CMC) | Data | N/A |

| Treatment Group 1 | Enzastaurin (e.g., 50 mg/kg/day) | Data | Data |

| Treatment Group 2 | Enzastaurin (e.g., 100 mg/kg/day) | Data | Data |

Immunohistochemical Analysis

| Group | Treatment | Microvessel Density (vessels/mm²) ± SD | Ki-67 Positive Cells (%) ± SD | Cleaved Caspase-3 Positive Cells (%) ± SD |

| Vehicle Control | Vehicle | Data | Data | Data |

| Treatment Group | Enzastaurin (dose) | Data | Data | Data |

Summary and Conclusion

The in vivo models described provide robust and reproducible methods for evaluating the anti-angiogenic properties of enzastaurin. The Matrigel plug assay offers a focused and rapid assessment of direct effects on neovascularization, while tumor xenograft models provide a more comprehensive understanding of the drug's efficacy within a complex tumor microenvironment. By quantifying endpoints such as microvessel density, tumor growth inhibition, and modulation of target signaling pathways, researchers can effectively characterize the anti-angiogenic activity of enzastaurin and its potential as an anticancer therapeutic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. agscientific.com [agscientific.com]

- 3. Enzastaurin - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effects of enzastaurin, alone or in combination, on signaling pathway controlling growth and survival of B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Enzastaurin-Induced Apoptosis in Colon Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzastaurin (LY317615) is a potent and selective inhibitor of Protein Kinase C beta (PKCβ), a serine/threonine kinase implicated in tumor cell proliferation, angiogenesis, and survival.[1] In the context of colorectal cancer (CRC), where aberrant signaling pathways are a hallmark of disease progression, enzastaurin has emerged as a promising therapeutic agent.[2] Its mechanism of action extends beyond PKCβ inhibition, notably impacting the PI3K/AKT signaling cascade, a critical pathway for cell survival and apoptosis resistance.[3] Enzastaurin has been shown to suppress the phosphorylation of key downstream effectors of the PI3K/AKT pathway, including AKT itself, glycogen synthase kinase-3β (GSK3β), and the ribosomal protein S6.[3][4] This inhibition ultimately leads to the induction of apoptosis in colon cancer cells.[2][3] Furthermore, in colon cancer cells exhibiting chromosomal instability (CIN), enzastaurin can induce mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing enzastaurin-induced apoptosis in colon cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Enzastaurin in Human Colon Cancer Cell Lines

| Cell Line | Phenotype | IC50 (µM) | Reference |

| HT-29 | CIN | ~2.0 | [2] |

| SW620 | CIN | ~1.5 | [2] |

| DLD-1 | MSI | ~3.0 | [2] |

| LoVo | MSI | ~4.0 | [2] |

| WiDR | Adenocarcinoma | 15-50 | |

| HCT-116 | Carcinoma | Not explicitly stated | [3] |

| COLO205-S | Carcinoma | Not explicitly stated | [5] |

| COLO205-R | Carcinoma | Not explicitly stated | [5] |

| RKO | Carcinoma | ~0.35 | [2] |

| SW480 | Carcinoma | Not explicitly stated | [6] |

| SW48 | Adenocarcinoma | ~2.5 | [2] |

| VACO4A | Adenocarcinoma | ~1.0 | [2] |

| LS174T | Adenocarcinoma | ~3.5 | [2] |

CIN: Chromosomal Instability; MSI: Microsatellite Instability. IC50 values represent the concentration of enzastaurin required to inhibit cell growth by 50% after 120 hours of continuous exposure, as determined by MTT assay.

Table 2: Summary of Enzastaurin-Induced Apoptotic Effects in Colon Cancer Cells

| Assay | Cell Line | Enzastaurin Concentration | Duration of Treatment | Observed Effect | Reference |

| Sub-G1 DNA Content | HT-29 | 2 µM | 72 hours | Increased fraction of cells with sub-G1 DNA content, indicative of apoptosis. | [2] |

| Annexin V Staining | COLO205-S | Increasing concentrations | Not specified | Visual increase in Annexin V positive cells, indicating apoptosis. | [5] |

Signaling Pathways and Experimental Workflows

Caption: Enzastaurin-mediated apoptosis signaling pathway in colon cancer cells.

Caption: General experimental workflow for assessing enzastaurin-induced apoptosis.

Experimental Protocols

Cell Culture and Enzastaurin Treatment

-

Cell Lines: Culture human colon cancer cell lines (e.g., HCT116, HT-29, SW480) in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Enzastaurin Preparation: Prepare a stock solution of enzastaurin in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of enzastaurin or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Following enzastaurin treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, caspase-3 and -7.

Materials:

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed colon cancer cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Treatment: After overnight adherence, treat the cells with various concentrations of enzastaurin. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

This method is used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family members (Bcl-2, Bax) and cleaved caspases.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression. An increased Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP are indicative of apoptosis.[7]

References

- 1. Protein kinase C β inhibition by enzastaurin leads to mitotic missegregation and preferential cytotoxicity toward colorectal cancer cells with chromosomal instability (CIN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C β inhibition by enzastaurin leads to mitotic missegregation and preferential cytotoxicity toward colorectal cancer cells with chromosomal instability (CIN) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzastaurin Dosing for In Vivo Animal Studies

Welcome to the technical support center for the use of enzastaurin in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosing strategies and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

1. What is enzastaurin and what is its mechanism of action?

Enzastaurin is an oral, selective serine/threonine kinase inhibitor. Its primary target is Protein Kinase C beta (PKCβ).[1] By inhibiting PKCβ, enzastaurin disrupts downstream signaling pathways, including the PI3K/AKT pathway, which are crucial for cell survival, proliferation, and angiogenesis.[2][3][4][5][6] This multi-faceted inhibition leads to the suppression of tumor growth, induction of apoptosis (cell death), and a reduction in the formation of new blood vessels that supply the tumor.[2][3]

2. What is the recommended starting dose for in vivo mouse studies?

The effective dose of enzastaurin in mouse xenograft models typically ranges from 30 mg/kg to 150 mg/kg, administered orally once or twice daily.[1] A common starting point is 75 mg/kg, administered twice daily by oral gavage.[3] The optimal dose will depend on the specific tumor model and the experimental endpoint. It is recommended to perform a pilot study to determine the most effective and well-tolerated dose for your specific model.

3. How should I prepare enzastaurin for oral administration in mice?

Enzastaurin has low aqueous solubility. Two common formulation approaches for oral gavage in mice are:

-

Suspension in 10% Acacia: Enzastaurin can be suspended in a 10% solution of acacia in sterile water.

-

Solution in DMSO and Corn Oil: A stock solution of enzastaurin can be prepared in dimethyl sulfoxide (DMSO) and then further diluted with corn oil to the final desired concentration. A common final concentration of DMSO in the dosing solution is 5%.[1]

For a detailed step-by-step protocol, please refer to the Experimental Protocols section.

4. What are the potential signs of toxicity I should monitor for in mice?

While generally well-tolerated at therapeutic doses in mice, it is important to monitor for signs of toxicity. These may include:

-

Significant body weight loss (more than 15-20%)

-

Piloerection (hair standing on end)[7]

-

Lethargy or decreased motor activity[7]

-

Hunched posture

-

Eyes appearing half-shut[7]

If any of these signs are observed, it may be necessary to reduce the dose or dosing frequency. In dogs, enzastaurin has been associated with cataracts and hepatobiliary toxicity at high doses, though these are not commonly reported in shorter-term mouse studies.

5. How can I confirm that enzastaurin is hitting its target in my in vivo study?

A key pharmacodynamic marker for enzastaurin activity is the phosphorylation of Glycogen Synthase Kinase 3 beta (GSK3β) at the Serine 9 position (pGSK3β Ser9).[2][3] Inhibition of the PKCβ/AKT pathway by enzastaurin leads to a decrease in the phosphorylation of GSK3β. This can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs) by Western blot or immunohistochemistry (IHC).[2][3] A detailed protocol for assessing pGSK3β by IHC is provided in the Experimental Protocols section.

Data Presentation

Table 1: Summary of Enzastaurin Pharmacokinetic Parameters in Preclinical Species and Humans

| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Reference |

| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~3.5 | General PK Resources |

| Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 3-5 | [8] |

| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 3-5 | [8] |

| Human | 525 mg/day | Oral | ~1031 | 2-4 | ~23,600 - 44,100 | 10-27 | [4][5] |

Table 2: Effective Doses of Enzastaurin in Various Mouse Xenograft Models

| Tumor Type | Cell Line | Dose and Schedule | Outcome | Reference |

| Glioblastoma | U87MG | 75 mg/kg, twice daily, oral gavage | Significant tumor growth delay | [3][7] |

| Colon Carcinoma | HCT116 | 75 mg/kg, twice daily, oral gavage | Significant tumor growth suppression | [2] |

| Diffuse Large B-cell Lymphoma | Not Specified | 500 mg/day (human equivalent) | Prolonged freedom from progression | [1] |

| Transitional Cell Carcinoma | 5637 | 100 mg/kg, thrice daily, oral gavage | Significant tumor growth inhibition | [1] |

Experimental Protocols

Protocol 1: Preparation of Enzastaurin Formulation for Oral Gavage (DMSO/Corn Oil)

Materials:

-

Enzastaurin powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Corn oil, sterile

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Pipettes and sterile tips

Procedure:

-

Prepare a 30 mg/mL stock solution of enzastaurin in DMSO.

-

Weigh the required amount of enzastaurin powder and place it in a sterile conical tube.

-

Add the appropriate volume of DMSO to achieve a concentration of 30 mg/mL.

-

Vortex or sonicate gently until the enzastaurin is completely dissolved. This stock solution can be stored at -20°C for up to one month.[1]

-

-

Prepare the final dosing solution.

-

On the day of dosing, thaw the enzastaurin stock solution at room temperature.

-

Calculate the required volume of the stock solution and corn oil based on the desired final concentration and the total volume needed. For a final dosing solution with 5% DMSO, the ratio of stock solution to corn oil will be 1:19.

-

In a sterile conical tube, add the calculated volume of corn oil.

-

Slowly add the calculated volume of the enzastaurin stock solution to the corn oil while vortexing to ensure a homogenous mixture.

-

Important: Use the final dosing solution immediately after preparation.[1]

-

Protocol 2: In Vivo Dosing by Oral Gavage in Mice

Materials:

-

Prepared enzastaurin dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each mouse to determine the correct volume of dosing solution to administer. The typical dosing volume is 10 mL/kg.

-

-

Gavage Procedure:

-

Draw the calculated volume of the enzastaurin dosing solution into a 1 mL syringe fitted with a gavage needle.

-

Properly restrain the mouse to immobilize its head and straighten its neck and back.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

-

Once the needle is in the esophagus, slowly dispense the solution.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress.

-

Protocol 3: Monitoring Target Engagement - pGSK3β (Ser9) Immunohistochemistry

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-phospho-GSK3β (Ser9)

-

HRP-conjugated goat anti-rabbit secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat (e.g., using a pressure cooker or water bath) according to the antibody manufacturer's recommendations.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Rinse with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Develop the signal with DAB substrate until the desired stain intensity is reached.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope. A decrease in the intensity of the brown DAB stain in the enzastaurin-treated group compared to the vehicle control group indicates target engagement.

-

Troubleshooting Guides

Issue 1: Enzastaurin Precipitation in Dosing Solution

-

Possible Cause: The concentration of enzastaurin is too high for the chosen vehicle, or the solution was not prepared correctly.

-

Solution:

-

Ensure the DMSO stock solution is fully dissolved before diluting with corn oil.

-

Add the DMSO stock solution to the corn oil slowly while vortexing to facilitate mixing.

-

If precipitation persists, consider slightly increasing the percentage of DMSO (up to 10%) or using a different vehicle system, such as 10% acacia in water. Prepare fresh dosing solutions daily and use them immediately.

-

Issue 2: Animal Distress or Mortality During/After Oral Gavage

-

Possible Cause: Improper gavage technique leading to esophageal perforation or accidental administration into the trachea. The volume administered may also be too large.

-

Solution:

-

Ensure all personnel performing oral gavage are properly trained and proficient in the technique.

-

Use appropriately sized, ball-tipped gavage needles to minimize the risk of tissue damage.

-

Administer the solution slowly and do not force the needle if resistance is felt.

-

Adhere to the recommended dosing volume of 10 mL/kg.

-

Monitor animals closely after dosing for any signs of respiratory distress.

-

Issue 3: High Variability in Tumor Growth Inhibition

-

Possible Cause: Inconsistent dosing, variability in drug formulation, or differences in drug absorption between animals. The timing of administration relative to the animals' light/dark and feeding cycle can also influence absorption.[9]

-

Solution:

-

Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal.

-

Administer the dose at the same time each day. Since food can affect enzastaurin absorption, it is important to be consistent with the feeding schedule.[9]

-

Randomize animals into treatment groups to minimize bias.

-

For studies sensitive to pharmacokinetic variability, consider performing a pilot pharmacokinetic study to understand the drug's absorption and distribution in your specific model and conditions.

-

Issue 4: No Apparent Effect on Tumor Growth

-

Possible Cause: The dose of enzastaurin may be too low for the specific tumor model, the dosing schedule may be suboptimal, or the tumor model may be resistant to enzastaurin's mechanism of action.

-

Solution:

-

Consult the dose-response data in Table 2 and consider increasing the dose or dosing frequency in a pilot study.

-

Confirm target engagement by analyzing pGSK3β levels in tumor tissue from a subset of treated animals. If there is no change in pGSK3β, it may indicate a problem with drug delivery or an insufficient dose.

-